molecular formula C5H3BrN2O3 B13015287 5-Bromo-2-nitropyridin-4-ol

5-Bromo-2-nitropyridin-4-ol

Cat. No.: B13015287
M. Wt: 218.99 g/mol
InChI Key: RPEKQKXBBNXLPD-UHFFFAOYSA-N
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Description

5-Bromo-2-nitropyridin-4-ol (hypothetical structure based on nomenclature) is a substituted pyridine derivative featuring a bromine atom at position 5, a nitro group at position 2, and a hydroxyl group at position 3. Such compounds are often intermediates in pharmaceutical synthesis or agrochemical research due to their electron-deficient aromatic ring, which facilitates nucleophilic substitution or coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitropyridin-4-ol typically involves the nitration of 5-bromo-2-hydroxypyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-nitropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 5-Amino-2-nitropyridin-4-ol

    Reduction: 5-Bromo-2-aminopyridin-4-ol

    Oxidation: 5-Bromo-2-nitropyridin-4-one

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitropyridin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

The following analysis focuses on structurally related pyridine and pyrimidine derivatives, emphasizing substituent effects on physical properties, reactivity, and applications.

Substituent Position and Ring Type

a. 5-Bromo-2-nitrophenol ()

  • Structure: Benzene ring with Br (C5), NO₂ (C2), and OH (C4).
  • Key Differences: Unlike pyridine derivatives, the benzene ring lacks a nitrogen atom, reducing electron deficiency and altering reactivity. The hydroxyl group in nitrophenol derivatives enhances solubility in polar solvents but reduces thermal stability compared to pyridine analogs.

b. 5-Bromo-2-nitropyridine ()

  • Structure: Pyridine ring with Br (C5) and NO₂ (C2).
  • This compound is a precursor in Suzuki-Miyaura coupling reactions due to the bromine atom’s reactivity.

c. 2-Bromo-5-fluoropyridin-4-ol ()

  • Structure : Pyridine ring with Br (C2), F (C5), and OH (C4).
  • Key Differences : Fluorine’s electronegativity increases the ring’s electron-withdrawing character compared to nitro groups. The hydroxyl group at C4 may facilitate hydrogen bonding, impacting crystallization behavior.

Functional Group Variations

a. 5-Bromo-2-methyl-4-nitropyridine 1-oxide ()

  • Structure: Pyridine ring with Br (C5), NO₂ (C4), CH₃ (C2), and an N-oxide group.
  • Key Differences : The N-oxide group enhances solubility in water and polar aprotic solvents. The methyl group at C2 sterically hinders electrophilic substitution at adjacent positions, directing reactivity to C3 or C5.

b. 5-Bromo-6-methylpyrimidin-4-ol ()

  • Structure : Pyrimidine ring with Br (C5), CH₃ (C6), and OH (C4).
  • Key Differences : Pyrimidine’s dual nitrogen atoms increase electron deficiency, favoring nucleophilic aromatic substitution. The methyl group at C6 may stabilize the ring through hyperconjugation, altering melting points compared to pyridine analogs.

Commercial Availability and Purity

  • Biopharmacule Speciality Chemicals (–3,5) lists multiple 5-bromo-2-substituted pyridines (e.g., 5-Bromo-2-cyanopyridine, 5-Bromo-2-chloropyridine) with purities ≥95%. These are typically sold in milligram-to-gram quantities for research.
  • GLPBIO () provides 2-bromo-5-fluoropyridin-4-ol at 10 mM concentration in solution form, highlighting its niche use in kinase inhibition studies.

Data Table: Comparative Properties of Selected Analogs

Compound Molecular Formula Molecular Weight Key Substituents Reactivity Notes Source
5-Bromo-2-nitrophenol C₆H₄BrNO₃ 218.01 Br (C5), NO₂ (C2), OH (C4) High solubility in polar solvents
5-Bromo-2-nitropyridine C₅H₃BrN₂O₂ 203.99 Br (C5), NO₂ (C2) Suzuki coupling precursor
2-Bromo-5-fluoropyridin-4-ol C₅H₃BrFNO 191.99 Br (C2), F (C5), OH (C4) Hydrogen bonding affects crystallinity
5-Bromo-6-methylpyrimidin-4-ol C₅H₅BrN₂O 189.01 Br (C5), CH₃ (C6), OH (C4) Enhanced nucleophilic substitution

Research Implications

  • Pharmaceutical Synthesis : Nitro and bromo groups in pyridine derivatives enable sequential functionalization (e.g., nitro reduction followed by bromine displacement).
  • Material Science : Hydroxyl-containing analogs (e.g., 2-bromo-5-fluoropyridin-4-ol) are explored as ligands in metal-organic frameworks (MOFs) due to their hydrogen-bonding capacity.
  • Limitations : The absence of hydroxyl groups in some analogs (e.g., 5-Bromo-2-nitropyridine) limits their use in aqueous-phase reactions.

Properties

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.99 g/mol

IUPAC Name

5-bromo-2-nitro-1H-pyridin-4-one

InChI

InChI=1S/C5H3BrN2O3/c6-3-2-7-5(8(10)11)1-4(3)9/h1-2H,(H,7,9)

InChI Key

RPEKQKXBBNXLPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)Br)[N+](=O)[O-]

Origin of Product

United States

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